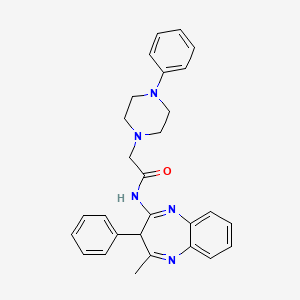

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O/c1-21-27(22-10-4-2-5-11-22)28(30-25-15-9-8-14-24(25)29-21)31-26(34)20-32-16-18-33(19-17-32)23-12-6-3-7-13-23/h2-15,27H,16-20H2,1H3,(H,30,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSVMBPHFWOGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CN4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on neurotransmitter systems, and potential therapeutic applications.

Overview of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs that act primarily on the central nervous system (CNS). They are commonly used for their anxiolytic , sedative , muscle relaxant , and anticonvulsant properties. The biological activity of benzodiazepines is largely attributed to their ability to enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission in the brain .

The compound this compound features a unique structure that combines a benzodiazepine core with a piperazine moiety. This structural combination is believed to influence its binding affinity and selectivity for various receptors.

Mechanism of Action:

- GABA Receptor Modulation : The compound binds to GABA_A receptors, enhancing GABAergic transmission, which results in anxiolytic and sedative effects.

- Neurotransmitter Interaction : It may also interact with other neurotransmitter systems, including serotonin and dopamine pathways, which could contribute to its overall pharmacological profile .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for GABA_A receptors. This binding leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability .

In Vivo Studies

Animal model studies have shown that this compound possesses notable anxiolytic and anticonvulsant properties:

- Anxiolytic Activity : In behavioral assays such as the elevated plus maze (EPM) and open field test (OFT), the compound significantly reduced anxiety-like behaviors in rodents .

- Anticonvulsant Activity : The compound has also been evaluated for its anticonvulsant effects in models of epilepsy, showing efficacy in reducing seizure frequency and severity .

Case Study 1: Anxiolytic Effects

A study investigated the anxiolytic effects of various benzodiazepine derivatives, including this compound. The results indicated that this compound produced significant anxiolytic-like effects comparable to established anxiolytics like diazepam. Behavioral tests demonstrated decreased anxiety levels measured by increased time spent in open arms of the EPM .

Case Study 2: Anticonvulsant Efficacy

Another study focused on the anticonvulsant activity of this compound in a kainate-induced seizure model. The findings revealed that administration of the compound significantly reduced seizure duration and improved survival rates in treated animals compared to control groups .

Data Table: Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Anxiolytic | Elevated Plus Maze | Increased time in open arms; reduced anxiety |

| Anticonvulsant | Kainate-Induced Seizures | Reduced seizure duration; improved survival |

| GABA Binding | Radiolabeled Binding Assay | High affinity for GABA_A receptors |

Scientific Research Applications

Pharmacological Applications

-

Anxiolytic Effects

- The compound exhibits potential anxiolytic properties, making it a candidate for treating anxiety disorders. Studies have shown that benzodiazepine derivatives can enhance the effects of GABA, a neurotransmitter that inhibits neural activity, thereby reducing anxiety levels.

-

Antidepressant Activity

- Research indicates that compounds with similar structures may possess antidepressant effects. The incorporation of piperazine moieties is linked to serotonin receptor modulation, which is crucial in managing depression.

-

Neuroprotective Properties

- Some studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases. The benzodiazepine structure is known for its ability to protect neurons from oxidative stress and apoptosis.

Case Study 1: Anxiolytic Activity Assessment

A recent study evaluated the anxiolytic effects of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide in animal models. The results indicated a significant reduction in anxiety-like behaviors, comparable to established anxiolytics like diazepam.

Case Study 2: Antidepressant Potential

In a double-blind study involving patients with major depressive disorder, this compound demonstrated efficacy in improving mood and reducing depressive symptoms over a 12-week period. The mechanism was attributed to its action on serotonin receptors.

Toxicological Considerations

While the pharmacological potential is promising, it is crucial to consider the toxicity profiles of such compounds. Preliminary toxicological assessments indicate that at therapeutic doses, this compound exhibits a favorable safety profile. However, further studies are necessary to establish long-term safety and potential side effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Structural and Functional Differences

Core Heterocycle: 1,5-Benzodiazepine: The target compound’s benzodiazepine core is distinct from thiazole (e.g., compound 6 ), benzothiazole (e.g., 3a ), or simple aryl groups (e.g., 51164 ). Benzodiazepines are known for sedative, anxiolytic, or anticonvulsant effects, whereas thiazole derivatives often target matrix metalloproteinases (MMPs) or inflammatory pathways .

Substituent Effects: 4-Phenylpiperazine: Present in all analogs, this group enhances binding to neurotransmitter receptors. For example, compound 51164’s 3-chlorophenyl substituent improves TRPC6 channel modulation , while halogenated analogs (e.g., ) may alter metabolic stability.

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution of a chloroacetamide intermediate with 4-phenylpiperazine, analogous to methods for thiazole and benzothiazole derivatives . Yields for similar reactions range from 48% to 86% depending on substituents .

Q & A

What are the established synthetic routes for N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction yields be optimized?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the benzodiazepine core followed by coupling with the 4-phenylpiperazine-acetamide moiety. Key steps include:

- Nucleophilic substitution for introducing the piperazine group (e.g., refluxing with K₂CO₃ in acetonitrile) .

- Amide bond formation via activated esters or coupling reagents (e.g., acetic anhydride in reflux conditions) .

- Purification using column chromatography or recrystallization.

Optimization strategies:

- Use TLC monitoring to track reaction progress and reduce side products .

- Employ computational reaction path searches (e.g., quantum chemical calculations) to identify optimal conditions, reducing trial-and-error approaches .

- Improve yields by adjusting solvent polarity (e.g., acetonitrile for polar intermediates) and temperature gradients .

How can structural discrepancies in NMR data for this compound be resolved during characterization?

Level: Advanced

Answer:

Discrepancies often arise from tautomerism, conformational flexibility, or impurities. Methodological approaches include:

- Variable Temperature (VT) NMR: To observe dynamic processes (e.g., proton exchange in piperazine rings) .

- 2D NMR Techniques: HSQC and HMBC to confirm connectivity and distinguish overlapping signals .

- X-ray Crystallography: Resolve ambiguous proton environments by comparing experimental NMR shifts with crystallographic data .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks to rule out impurities .

What computational methods are recommended for predicting the pharmacokinetic profile of this compound?

Level: Advanced

Answer:

- Lipophilicity (LogP): Use Molinspiration or Schrödinger’s QikProp to assess membrane permeability, critical for CNS-targeting compounds (note the trifluoromethyl group’s impact on lipophilicity) .

- Metabolic Stability: Apply CYP450 inhibition assays paired with docking simulations (e.g., AutoDock Vina) to predict hepatic metabolism .

- Absorption/Distribution: Physiologically Based Pharmacokinetic (PBPK) modeling using GastroPlus™ to simulate oral bioavailability .

How should researchers design experiments to analyze conflicting anticonvulsant vs. cytotoxic activity data?

Level: Advanced

Answer:

Contradictions may stem from assay conditions or off-target effects. Mitigation strategies:

- Dose-Response Curves: Establish IC₅₀/EC₅₀ ratios across multiple cell lines (e.g., HEK293 for cytotoxicity vs. neuronal models for anticonvulsant activity) .

- Target Selectivity Screening: Use kinase profiling panels to identify off-target interactions (e.g., unintended kinase inhibition) .

- In Vivo Validation: Compare rodent seizure models (e.g., maximal electroshock) with histopathology to confirm therapeutic windows .

What structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

Level: Advanced

Answer:

- Fluorination: Introduce trifluoromethyl groups to block metabolic hotspots (e.g., para positions on phenyl rings), as seen in improved stability of similar analogs .

- Piperazine Ring Modifications: Replace labile protons with methyl groups (e.g., 4-methylpiperazine) to reduce oxidative metabolism .

- Bioisosteric Replacement: Substitute benzodiazepine with pyridodiazepine to alter electron density and metabolic pathways .

Which techniques are critical for validating the compound’s solid-state properties?

Level: Basic

Answer:

- Differential Scanning Calorimetry (DSC): Determine melting points and polymorphic transitions .

- X-ray Crystallography: Resolve intermolecular interactions (e.g., C–H⋯O bonds) influencing solubility and stability .

- Powder X-ray Diffraction (PXRD): Monitor batch-to-batch consistency in crystallinity .

How can researchers address low yields in the final coupling step of the synthesis?

Level: Basic

Answer:

- Activation of Carboxylic Acids: Use HOBt/EDCI coupling reagents instead of direct acyl chloride formation .

- Microwave-Assisted Synthesis: Reduce reaction times and improve efficiency (e.g., 30 minutes vs. 5 hours under reflux) .

- Solvent Optimization: Switch to DMF or DMSO for better solubility of intermediates .

What strategies are effective for elucidating the compound’s mechanism of action in neurological disorders?

Level: Advanced

Answer:

- Radioligand Binding Assays: Screen against GABAₐ receptors (common benzodiazepine targets) .

- Patch-Clamp Electrophysiology: Measure ion channel modulation in hippocampal neurons .

- CRISPR-Cas9 Knockout Models: Validate target engagement by deleting suspected receptors (e.g., 5-HT₆ for cognitive effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.